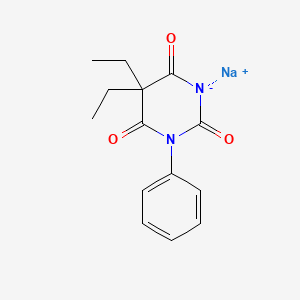

Sodium 5,5-diethyl-1-phenylbarbiturate

Description

Nomenclature and Chemical Classification in Academic Contexts

The compound specified as "Sodium 5,5-diethyl-1-phenylbarbiturate" is most precisely identified in chemical literature as Sodium 5-ethyl-5-phenylbarbiturate . who.intnih.goviarc.fr It is the sodium salt of phenobarbital (B1680315). nih.govontosight.ai The nomenclature can vary across different contexts, with several synonyms used in academic and chemical databases.

In the systematic nomenclature of the International Union of Pure and Applied Chemistry (IUPAC), the parent acid, phenobarbital, is named 5-Ethyl-5-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione. who.inteuropa.eu The sodium salt is therefore referred to as sodium 5-ethyl-5-phenyl-4,6-dioxo-1,4,5,6-tetrahydropyrimidin-2-olate or sodium;5-ethyl-4,6-dioxo-5-phenyl-1H-pyrimidin-2-olate. nih.gov

Chemically, it is classified as a barbiturate (B1230296), a class of compounds derived from barbituric acid (2,4,6-(1H,3H,5H)-pyrimidinetrione). europa.euwikipedia.org These are closed-chain ureic compounds, or ureides. nih.gov The presence of the sodium ion renders the compound more water-soluble compared to its parent acid, phenobarbital, which is pertinent for its preparation in aqueous solutions for research purposes. iarc.frontosight.ai

Below is a table detailing the key identifiers and chemical properties of Sodium 5-ethyl-5-phenylbarbiturate.

| Property | Value |

| Chemical Name | Sodium 5-ethyl-5-phenylbarbiturate iarc.fr |

| Synonyms | Phenobarbital sodium, Sodium phenobarbitone, Sodium phenylethylmalonylurea nih.govnoaa.gov |

| IUPAC Name | sodium;5-ethyl-4,6-dioxo-5-phenyl-1H-pyrimidin-2-olate nih.gov |

| CAS Number | 57-30-7 who.intnih.gov |

| Molecular Formula | C₁₂H₁₁N₂NaO₃ who.intnih.gov |

| Molecular Weight | 254.22 g/mol ontosight.ai |

Historical Perspectives on Barbituric Acid Derivatives in Chemical Research

The study of barbiturates dates back to 1864, when the German chemist Adolf von Baeyer synthesized the parent compound, barbituric acid. wikipedia.orgnih.govgeneral-anaesthesia.com This was achieved by condensing urea (B33335) with diethyl malonate. wikipedia.org Von Baeyer's work on uric acid derivatives, which led to the discovery of barbituric acid, was a significant contribution to organic chemistry. nobelprize.orgbritannica.comwikipedia.org For his extensive work in organic chemistry, including the synthesis of indigo (B80030) and work on organic dyes, von Baeyer was awarded the Nobel Prize in Chemistry in 1905. general-anaesthesia.comnobelprize.org

Barbituric acid itself is not pharmacologically active. general-anaesthesia.commdpi.com The research focus soon shifted to creating derivatives by substituting various groups at the 5-position of the pyrimidine (B1678525) ring. mdpi.comacs.org The first such active derivative to be marketed was diethyl-barbituric acid, known as barbital (B3395916), introduced in 1904 following the work of Emil Fischer and Josef von Mering. europa.eunih.gov

In 1911, a significant advancement occurred with the synthesis of phenobarbital by chemists at Bayer. europa.eunih.gov This was achieved by substituting one of the ethyl groups of barbital with a phenyl radical, creating 5-ethyl-5-phenylbarbituric acid. who.intnih.gov This development marked a key moment in the expansion of barbiturate chemistry, leading to the synthesis of over 2,500 different barbiturates throughout the 20th century, of which about 50 found clinical use. europa.euwikipedia.orgnih.gov The introduction of the phenyl group was a pivotal structural modification that expanded the research applications of the barbiturate class.

A timeline of key historical developments is presented below.

| Year | Event | Key Figure(s) |

| 1864 | Synthesis of barbituric acid. nih.govgeneral-anaesthesia.com | Adolf von Baeyer |

| 1902 | Discovery of barbital (diethylbarbituric acid). general-anaesthesia.com | Josef von Mering & Emil Fischer |

| 1904 | Clinical introduction of barbital. europa.eunih.gov | E. Merck / F. Bayer and Co. |

| 1905 | Adolf von Baeyer receives the Nobel Prize in Chemistry. nobelprize.org | Adolf von Baeyer |

| 1911 | Synthesis of phenobarbital. europa.eunih.gov | Heinrich Hörlein (Bayer) |

| 1912 | Clinical introduction of phenobarbital. wikipedia.orggeneral-anaesthesia.com | Bayer |

Contemporary Research Trajectories for this compound

In modern chemical and biomedical research, Sodium 5-ethyl-5-phenylbarbiturate (phenobarbital sodium) serves as a valuable tool in several areas. While its clinical applications have evolved, its use in fundamental research continues to yield important findings.

One major area of contemporary research involves its use as a classic inducer of hepatic cytochrome P-450 (CYP) enzymes, particularly isoforms like CYP2B6 and CYP3A. nih.gov Researchers utilize phenobarbital to study the mechanisms of drug metabolism, enzyme induction, and drug-drug interactions. These studies are crucial for understanding how the body processes various compounds and for the development of new therapeutic agents.

Another significant research trajectory focuses on the compound's interaction with neurotransmitter receptors. Barbiturates, including phenobarbital, are known to modulate the function of the gamma-aminobutyric acid type A (GABA-A) receptor, which is the principal inhibitory neurotransmitter receptor in the central nervous system. nih.govwikipedia.org Recent research has employed techniques like X-ray crystallography to elucidate the three-dimensional structure of barbiturates bound to their receptor targets. asbmb.org These structural studies provide precise insights into the molecular basis of their action, showing that they bind within the central pore of the ion channel, thereby prolonging the duration of channel opening. wikipedia.orgasbmb.org

Furthermore, the foundational structure of barbituric acid has found applications in the field of supramolecular chemistry. Since the late 1980s, researchers have designed and synthesized artificial receptors that can bind barbiturates through complementary hydrogen bonds. wikipedia.org This line of inquiry is not focused on therapeutic applications but on the development of novel materials and molecular devices, using the specific and predictable binding properties of the barbiturate structure. wikipedia.org

Properties

CAS No. |

59960-26-8 |

|---|---|

Molecular Formula |

C14H15N2NaO3 |

Molecular Weight |

282.27 g/mol |

IUPAC Name |

sodium;5,5-diethyl-1-phenylpyrimidin-3-ide-2,4,6-trione |

InChI |

InChI=1S/C14H16N2O3.Na/c1-3-14(4-2)11(17)15-13(19)16(12(14)18)10-8-6-5-7-9-10;/h5-9H,3-4H2,1-2H3,(H,15,17,19);/q;+1/p-1 |

InChI Key |

XMBUSMPNPGGMHG-UHFFFAOYSA-M |

Canonical SMILES |

CCC1(C(=O)[N-]C(=O)N(C1=O)C2=CC=CC=C2)CC.[Na+] |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations

Foundational Synthetic Pathways to Barbituric Acid Analogues

The cornerstone of barbiturate (B1230296) synthesis is the condensation reaction, a method that has been refined over many decades. These early approaches, while effective, possessed inherent limitations that prompted the development of more advanced techniques.

The most traditional and widely recognized method for synthesizing the barbiturate ring system is the condensation of a urea (B33335) derivative with a disubstituted malonic ester. libretexts.org For Sodium 5,5-diethyl-1-phenylbarbiturate, this involves the reaction between 1-phenylurea (B166635) and diethyl diethylmalonate.

This reaction is typically carried out in the presence of a strong base, such as sodium ethoxide in an alcoholic solvent. The base serves two critical purposes: it deprotonates the urea derivative, increasing its nucleophilicity, and facilitates the condensation by promoting the elimination of ethanol (B145695). The general mechanism involves a twofold nucleophilic acyl substitution, where the nitrogen atoms of urea attack the carbonyl carbons of the malonic ester, leading to the formation of the six-membered heterocyclic ring. libretexts.org

While this method is robust, the synthesis of the required precursors can present challenges. For instance, arylated malonic esters are generally more difficult to prepare than their alkylated counterparts. iaea.org Nevertheless, this condensation remains a fundamental approach in barbiturate chemistry. mdpi.com Variations in the base and solvent system have been explored to optimize yields; for example, using sodium methoxide (B1231860) in methanol (B129727) has been reported to provide higher yields for phenyl-substituted barbituric acids compared to sodium ethoxide in ethanol. iaea.org

Table 1: Key Components in Foundational Barbiturate Synthesis

| Reactant 1 | Reactant 2 | Key Reagent | Product Type |

| Urea or Substituted Urea (e.g., 1-Phenylurea) | Disubstituted Malonic Ester (e.g., Diethyl diethylmalonate) | Sodium Ethoxide / Sodium Methoxide | 1,5,5-Trisubstituted Barbiturate |

The first synthesis of barbituric acid was achieved by Adolf von Baeyer in 1864 through the condensation of urea and malonic acid. scispace.com The first pharmacologically active derivative, barbital (B3395916) (5,5-diethylbarbituric acid), was introduced in the early 1900s. libretexts.orgeuropa.eu These early syntheses, while groundbreaking, were often hampered by several chemical limitations.

The primary challenges included:

Limited Substrate Scope: The classical malonic ester synthesis does not work well for aryl halides, making the introduction of a phenyl group at the C5 position difficult via this route. mdpi.com This necessitated the development of alternative methods to create precursors like α-phenylmalonic esters. who.int

Yield and Purity: Yields could be variable, and the purification of the final product from the reaction mixture and by-products could be tedious. iaea.orgtandfonline.com

Lack of Control in Polysubstituted Derivatives: Synthesizing complex, polysubstituted barbiturates, especially those with different substituents on the two nitrogen atoms, was challenging and often required multi-step procedures.

These limitations drove chemists to explore more efficient, versatile, and milder synthetic methodologies.

Advanced Synthetic Strategies for Barbiturate Structures

Modern organic synthesis has introduced a variety of sophisticated techniques to overcome the limitations of classical methods. These include one-pot reactions for improved efficiency and stereoselective methods for creating chiral molecules.

Several MCR strategies have been developed for barbiturates. A notable method involves the three-component, one-pot sequential synthesis of N-aryl, N'-alkyl barbiturates. acs.orgnih.gov This process can begin with the condensation of N-alkyl, N'-aryl carbodiimides with malonic acid monoesters, which forms an N-acyl urea intermediate. acs.org This intermediate can then be cyclized in the presence of a base like sodium hydroxide (B78521). acs.org By adding an electrophile (such as an alkyl halide) in the final step, a fully substituted barbiturate can be generated in a highly efficient sequence. nih.govacs.org

These methods are valued for their high degree of reaction mass efficiency and their suitability for combinatorial chemistry, enabling the rapid generation of diverse libraries of barbiturate analogues. acs.orgrsc.org

Table 2: Example of a Three-Component Sequential Synthesis

| Component 1 | Component 2 | Component 3 | Intermediate | Final Product |

| Malonic Acid Monoester | Carbodiimide | Alkyl Halide (Electrophile) | N-Acyl Urea | Fully Substituted Barbiturate |

While this compound is an achiral molecule, the synthesis of chiral barbiturates (where the C5 carbon is a stereocenter) is an important area of advanced organic chemistry. Enantioselective synthesis is crucial for producing single-enantiomer compounds, which can have distinct pharmacological profiles.

Asymmetric catalytic protocols for these syntheses were, for a long time, relatively unexplored. acs.orgacs.org Recent advancements have focused on catalytic enantioselective reactions. For example, the [4+2] cycloaddition (Diels-Alder reaction) between vinyl benzoxazinanones and barbiturate-based olefins has been achieved using a chiral palladium(0)/ligand complex as a catalyst. acs.orgnih.gov This method allows for the creation of complex barbiturate-fused spirotetrahydroquinolines with high diastereoselectivity and enantioselectivity (up to >99:1 dr and 97% ee). acs.orgnih.gov

Other strategies include phosphine-catalyzed asymmetric [4+2] annulation reactions and organocatalyzed Michael additions, which have been successfully used to construct chiral spirobarbiturates and other complex barbiturate-containing scaffolds with high enantiomeric excesses. mdpi.comsemanticscholar.org These methods demonstrate the high level of stereochemical control achievable in modern barbiturate synthesis.

Electrochemical methods offer a unique approach to synthesis, using electrical current to drive oxidation or reduction reactions. These techniques can often be performed under mild conditions and can provide alternative pathways to molecules that are difficult to access through conventional means.

The electrochemical synthesis of barbiturate derivatives has been demonstrated, although it is a less common approach than traditional condensation or multicomponent reactions. Research has shown that the electrochemical oxidation of barbituric acids can lead to the formation of novel dimeric or oligomeric structures. acs.orgacs.org For example, the electrolysis of 1,3-dimethylbarbituric acid at a pyrolytic graphite (B72142) electrode resulted in the synthesis of a new cyclic trimeric species. acs.org

More recently, the electrochemical thiocyanation of barbituric acids has been developed. nih.gov In this process, an electric current is used to generate thiocyanogen (B1223195) ((SCN)₂) from a thiocyanate (B1210189) salt. This reactive species then adds to the enol tautomer of a barbituric acid to yield a thiocyanated derivative. nih.gov This method highlights the potential of electrochemistry to introduce specific functional groups onto the barbiturate scaffold under constant current conditions. nih.gov

Derivatization through Alkylation and Halogenation

The core structure of barbituric acid serves as a scaffold for extensive derivatization, primarily through alkylation and halogenation at the C5 position. These modifications are crucial for creating a diverse range of derivatives.

Alkylation: The introduction of alkyl groups at the C5 position is a cornerstone of barbiturate synthesis. While the primary synthesis often involves the condensation of a pre-alkylated malonic ester, direct alkylation of the barbituric acid ring is also a viable, though sometimes challenging, pathway. One of the main difficulties is controlling the extent of alkylation to avoid mixtures of mono- and di-substituted products. Research has shown that C-alkylation of barbituric acid can be achieved through a Michael addition reaction with α,β-unsaturated esters. researchgate.net For instance, a solvent-free method using a K2CO3/nano-mordenite catalyst has been developed for this purpose, yielding C-alkylated products in good to excellent yields. researchgate.net

More advanced strategies involve stereoselective alkylation. Palladium-catalyzed asymmetric allylic alkylation (AAA) has been used to create chiral barbiturate derivatives, although sometimes with modest yields and enantiomeric excess. mdpi.com The choice of N-substituents on the barbiturate ring can influence the reaction; for example, 1,3-dimethyl barbituric acid is more soluble and reacts faster than the parent compound, a phenomenon attributed to the electron-donating effect of the N-alkyl groups. mdpi.com This N-substitution also prevents potential O-alkylation, a competing side reaction. mdpi.com

Halogenation: Halogenation provides a reactive handle for further functionalization. The bromination of 5-phenylbarbituric acid has been successfully accomplished using bromine water in an aqueous sodium hydroxide solution. gatech.edugatech.edu The resulting 5-bromo-5-phenylbarbituric acid is a key intermediate for synthesizing new derivatives through nucleophilic substitution of the bromine atom. gatech.edugatech.edu For example, various amines can be reacted with the bromo-derivative to form 5-amino-5-phenylbarbituric acid compounds. gatech.edu

A proposed mechanism for the reaction of 5-bromo-5-phenylbarbituric acid with certain nucleophiles involves the generation of a bromonium ion and a barbiturate ion. gatech.edu The subsequent reaction depends on the nature of the nucleophile. gatech.edu

Synthesis from Schiff Bases

Schiff bases, or imines, serve as versatile intermediates in organic synthesis, including the preparation of barbiturate derivatives. nahrainuniv.edu.iqresearchgate.net The general approach involves the condensation of an aldehyde or ketone with a primary amine. nahrainuniv.edu.iq These intermediates can then be incorporated into the barbiturate ring system.

One synthetic route involves reacting acetanilide (B955) derivatives with Schiff bases, followed by further reactions to build the barbituric acid ring. nahrainuniv.edu.iq For instance, barbituric acid derivatives can be synthesized by reacting previously prepared acetanilide derivatives with guanidine (B92328) carbonate and diethyl malonate. nahrainuniv.edu.iq Additionally, 5-acylbarbituric acids can be transformed into their corresponding Schiff bases through high-yield condensation reactions, which are noted for their potential biological activity. researchgate.net The synthesis of Schiff bases themselves is often an acid-catalyzed condensation reaction. researchgate.net

Mechanistic Pathways and Intermediate Characterization in Barbiturate Synthesis

The primary and most industrially significant method for synthesizing 5,5-disubstituted barbiturates is the condensation reaction between a substituted malonic ester and urea in the presence of a strong base. gatech.edugoogle.com For this compound, the key starting material is diethyl α-ethyl-α-phenylmalonate. google.com This is condensed with urea using a base like sodium methoxide in methanol. google.comiaea.org

The mechanism, while not exhaustively detailed in all literature, is understood to proceed via a base-catalyzed condensation. gatech.edu The base (e.g., methoxide) deprotonates urea, which then acts as a nucleophile, attacking the carbonyl carbons of the malonic ester in a sequence of addition-elimination steps to form the heterocyclic pyrimidinetrione ring.

Alternative mechanistic pathways are employed for creating derivatives. The Knoevenagel condensation, a variant of the aldol (B89426) condensation, is frequently used to synthesize 5-arylidene barbituric acids, which are important intermediates. mdpi.com This involves the reaction of an aromatic aldehyde with the active methylene (B1212753) group at C5 of barbituric acid. mdpi.com These intermediates can then undergo a Michael addition reaction to introduce a second substituent at the C5 position. mdpi.com

For halogenation, the reaction of 5-bromo-5-phenylbarbituric acid with certain indole (B1671886) compounds led to the proposal of a mechanism involving the formation of a bromonium ion and a barbiturate ion intermediate. gatech.edu The barbiturate ion then abstracts a proton from the reaction mixture, leading to the isolation of 5-phenylbarbituric acid as the main product in those specific cases. gatech.edu

The structural confirmation of synthetic intermediates and final products in barbiturate chemistry relies on a suite of spectroscopic techniques. Mass spectrometry is used to determine the molecular weight and to study fragmentation patterns, which can provide evidence of covalent bond formation between the barbiturate core and substituent groups. gatech.edu

Nuclear Magnetic Resonance (NMR) spectroscopy is essential for elucidating the precise molecular structure. For example, in a related compound, 5-(4-formylphenyl)barbituric acid, ¹H NMR and ¹³C NMR were used to confirm the structure, with specific signals corresponding to the protons and carbons of the phenyl ring, the aldehyde group, and the barbiturate ring. thieme-connect.de

X-ray crystallography provides definitive proof of structure and stereochemistry. The crystal structure of a salt of 5-ethyl-5-phenylbarbituric acid with triphenyl tetrazolium has been determined, revealing detailed information about bond lengths, angles, and intermolecular interactions in the solid state. mdpi.com Additionally, elemental analysis is performed to confirm the empirical formula of the synthesized compounds, ensuring the calculated and found percentages of carbon, hydrogen, and other elements are in agreement. thieme-connect.de Spectral data for isotopically labeled intermediates and final drug products, such as deuterium-labeled phenobarbital-ethyl-d5, have also been presented in the literature to support structural assignments. researchgate.net

Optimization and Industrial Considerations in Barbiturate Chemical Synthesis

The optimization of synthetic routes to barbiturates is critical for industrial-scale production, focusing on yield, purity, cost-effectiveness, and environmental impact. A key development in the synthesis of phenyl-substituted barbiturates was the switch from sodium ethoxide in ethanol to sodium methoxide in methanol for the condensation step. iaea.org This change resulted in a significant increase in yield, consistently achieving over 70% for phenyl barbituric acid. iaea.org

A patented industrial preparation method for 5-ethyl-5-phenyl barbituric acid emphasizes a process that is stable, uses mild reaction conditions, is easy to control, and results in high yields and stable product quality. google.com This method involves the condensation of α-ethyl-α-phenyl ethyl malonate with urea in a methanol solution of sodium methoxide. google.com The process includes distillation to drive the reaction, followed by acidification to precipitate the crude product, and a final recrystallization step from an aqueous ethanol solution to obtain the purified product. google.com The aftertreatment is described as simple, with less waste and lower production costs. google.com

The table below outlines key parameters from an optimized industrial process. google.com

| Parameter | Value/Condition | Purpose |

| Reactants | α-ethyl-α-phenyl ethyl malonate, Urea, Sodium Methoxide | Formation of the core barbiturate structure. |

| Molar Ratio | α-ethyl-α-phenyl ethyl malonate : Sodium Methoxide : Urea = 1 : 1.5-2.5 : 1.8-2.8 | To ensure complete reaction and high conversion. |

| Solvent | Methanol | Reaction medium. |

| Reaction Temp. | 85–110 °C (Distillation) | To drive the condensation reaction to completion by removing alcohol byproduct. |

| Purification | Acidification (HCl, pH 2-5), Recrystallization (Aqueous Ethanol) | Isolation and purification of the final product. |

Modern synthetic strategies also focus on developing more efficient and environmentally friendly catalytic systems. mdpi.com This includes the use of reusable catalysts like ionic liquids or solid acid catalysts for Knoevenagel condensations to produce 5-arylidene intermediates in excellent yields (up to 99%). mdpi.com Solvent-free C-alkylation reactions using recyclable nanocrystalline catalysts also represent a move towards greener and more efficient production methods. researchgate.net

Reduction of Byproduct Formation and Waste in Synthesis

The traditional synthesis of phenobarbital (B1680315), the precursor to its sodium salt, often involves the condensation of diethyl ethylphenylmalonate with urea in the presence of a strong base like sodium ethoxide. thaiscience.info While effective, this method can lead to the formation of various byproducts and generate significant waste. Modern synthetic approaches focus on optimizing reaction conditions, exploring alternative reagents, and employing green chemistry principles to enhance yield and purity while minimizing environmental impact.

A key strategy in reducing byproducts is the careful control of reaction parameters. A study investigating the synthesis of phenobarbital compared different methods and found that the order of addition of reactants significantly impacts the final yield. thaiscience.info For instance, adding urea to a solution of sodium methoxide before the addition of diethyl ethylphenylmalonate resulted in a higher yield (17.45%) compared to other sequences. thaiscience.info This suggests that controlling the concentration of the reactive species can suppress side reactions.

One patented method for the preparation of 5-ethyl-5-phenyl barbituric acid, which is then converted to its sodium salt, emphasizes process stability and waste reduction. thaiscience.info This method involves reacting diethyl α-ethyl-α-phenylmalonate with urea in a methanol solution of sodium methoxide. The process is described as having stable and mild reaction conditions, which are easier to control, leading to stable product quality, high yield, and less waste, making it suitable for industrial production. thaiscience.info

Table 1: Comparison of Phenobarbital Synthesis Methods and Yields

| Method | Base | Order of Addition | Reported Yield (%) | Reference |

| Method 1 | Sodium Ethoxide | Diethyl ethylphenylmalonate then Urea | Low | thaiscience.info |

| Method 2, Category 1 | Sodium Methoxide | Diethyl ethylphenylmalonate then Urea | 1.02% - 1.66% | thaiscience.info |

| Method 2, Category 2 | Sodium Methoxide | Urea then Diethyl ethylphenylmalonate | 17.45% | thaiscience.info |

| Patented Method | Sodium Methoxide | Diethyl α-ethyl-α-phenylmalonate and Urea | High (not specified) | thaiscience.info |

The generation of waste in chemical synthesis is a significant concern, and the pharmaceutical industry is increasingly adopting green chemistry metrics to assess the environmental performance of manufacturing processes. Two such metrics are Atom Economy and the Environmental Factor (E-Factor).

Atom Economy is a theoretical measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. primescholars.com An ideal reaction has an atom economy of 100%, meaning all atoms from the reactants are incorporated into the final product.

The E-Factor , on the other hand, is a more practical measure that considers the total mass of waste generated per kilogram of product. libretexts.org This includes byproducts, unreacted starting materials, solvents, and other process aids. The pharmaceutical industry, due to the complexity of its syntheses, has historically had high E-factors, but there is a strong drive to reduce these values. libretexts.org

Table 2: Green Chemistry Metrics in Pharmaceutical Synthesis

| Metric | Description | Ideal Value | Typical Pharmaceutical Industry Value |

| Atom Economy | (Molecular weight of desired product / Sum of molecular weights of all reactants) x 100% | 100% | Varies by reaction type |

| E-Factor | Total weight of waste (kg) / Weight of product (kg) | 0 | 25 - 100+ |

Catalytic Reactions: The use of catalysts can enable more efficient transformations, reduce the need for stoichiometric reagents (which end up as waste), and allow for milder reaction conditions.

Process Intensification: Developing continuous flow processes instead of batch reactions can lead to better control, higher yields, and reduced waste.

Research into the synthesis of barbituric acid derivatives has explored various "green" methodologies, such as solvent-free reactions using grinding techniques and the use of heterogeneous catalysts that can be easily separated and reused. irapa.org While not always directly applied to this compound in the cited literature, these approaches represent the future direction of pharmaceutical manufacturing to reduce byproduct formation and waste.

The primary byproducts in the condensation reaction between diethyl ethylphenylmalonate and urea can arise from incomplete reactions, side reactions of the reactants or intermediates, and degradation of the product under the reaction conditions. For instance, hydrolysis of the ester groups of diethyl ethylphenylmalonate or the degradation of urea can lead to impurities. The optimization of reaction time, temperature, and the stoichiometry of the reactants is crucial to minimize the formation of these byproducts.

Structural Characterization and Molecular Analysis

Molecular Architecture of Sodium 5,5-diethyl-1-phenylbarbiturate

The core of this compound is the barbituric acid ring system, a heterocyclic compound that forms the basis for a wide class of substances known as barbiturates. The specific substitutions on this ring are what differentiate this compound.

The barbituric acid core is a pyrimidine-2,4,6(1H,3H,5H)-trione. The properties of barbiturate (B1230296) derivatives are highly dependent on the nature of the substituents at the C5 position. The acidity of the N-H protons and the potential for keto-enol tautomerism are particularly influenced by these substitutions. thieme-connect.de In the case of this compound, the presence of two ethyl groups at the C5 position prevents tautomerism at this site, locking it in the keto form. The acidity of the barbiturate ring is also influenced by the electron-withdrawing or electron-donating nature of its substituents. thieme-connect.de

The chemical structure of this compound is significantly shaped by its three key substituents:

5,5-Diethyl Groups : The two ethyl groups at the C5 position are alkyl groups, which are generally considered to be electron-donating. This substitution pattern is crucial as it imparts a specific three-dimensional conformation to the molecule. The presence of two substituents at this position is a defining feature of many barbiturates. nih.gov

Sodium Ion : As a sodium salt, the compound exists in an ionized form, with the sodium cation associated with the deprotonated barbiturate ring. This deprotonation typically occurs at one of the nitrogen atoms, forming a sodium salt which enhances water solubility. sigmaaldrich.comnih.gov

The combination of a bulky, non-polar diethyl substitution at C5 and a planar, aromatic phenyl group at N1 results in a molecule with a distinct and complex three-dimensional shape.

Advanced Spectroscopic Investigations

Spectroscopic techniques are indispensable for the elucidation and confirmation of the molecular structure of this compound. Each method provides unique insights into the compound's atomic connectivity and functional groups.

NMR spectroscopy is a powerful tool for mapping the carbon and proton framework of a molecule. While specific experimental data for this compound is not widely published, the expected chemical shifts can be predicted based on the analysis of closely related structures like barbital (B3395916) (5,5-diethylbarbituric acid) and phenobarbital (B1680315) (5-ethyl-5-phenylbarbituric acid). nih.govnih.gov

Predicted ¹H NMR Data The proton NMR spectrum is expected to show signals corresponding to the ethyl and phenyl protons.

| Proton Type | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| Phenyl-H | 7.2 - 7.5 | Multiplet | 5H |

| -CH₂- (ethyl) | ~1.9 - 2.1 | Quartet | 4H |

| -CH₃ (ethyl) | ~0.8 - 1.0 | Triplet | 6H |

Predicted ¹³C NMR Data The carbon NMR spectrum will show distinct signals for the carbonyl carbons, the phenyl carbons, and the ethyl carbons.

| Carbon Type | Predicted Chemical Shift (ppm) |

| C=O (Carbonyl) | 170 - 185 |

| C (Phenyl) | 125 - 140 |

| C5 | ~55 - 60 |

| -CH₂- (ethyl) | ~30 - 35 |

| -CH₃ (ethyl) | ~8 - 12 |

IR and UV-Vis spectroscopy provide valuable information about the functional groups present and the electronic transitions within the molecule.

Infrared (IR) Spectroscopy The IR spectrum of this compound is expected to exhibit characteristic absorption bands for the carbonyl groups and the aromatic ring. The absence of a significant N-H stretching band would confirm the substitution at the N1 position and the formation of the sodium salt. nist.govnist.gov

| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration |

| C=O (Amide) | 1680 - 1720 | Stretch |

| C=C (Aromatic) | 1450 - 1600 | Stretch |

| C-N | 1350 - 1450 | Stretch |

| C-H (Aromatic) | 3000 - 3100 | Stretch |

| C-H (Aliphatic) | 2850 - 3000 | Stretch |

Ultraviolet-Visible (UV-Vis) Spectroscopy The UV-Vis spectrum is influenced by the chromophores within the molecule. The barbiturate ring and the phenyl group are the primary chromophores. The phenyl substitution on the nitrogen atom can lead to a shift in the absorption maximum compared to barbiturates with only alkyl substitutions. nist.gov

Mass spectrometry is used to determine the molecular weight and to gain structural information from the fragmentation patterns of the molecule. The molecular weight of the parent compound (the non-salt form, 5,5-diethyl-1-phenylbarbituric acid) is 260.30 g/mol .

Upon ionization, the molecule is expected to undergo characteristic fragmentation. Common fragmentation pathways for barbiturates involve the loss of the alkyl substituents at the C5 position and cleavage of the barbiturate ring. nih.gov

Predicted Fragmentation Data

| m/z (mass-to-charge ratio) | Predicted Fragment | Interpretation |

| 260 | [M]⁺ | Molecular ion of the acid form |

| 231 | [M - C₂H₅]⁺ | Loss of an ethyl radical |

| 203 | [M - C₂H₅ - CO]⁺ | Subsequent loss of carbon monoxide |

| 118 | [C₆H₅NCO]⁺ | Fragment containing the phenyl and isocyanate group |

Crystallographic Analysis and Solid-State Characteristics

The solid-state properties of barbiturates are of significant interest due to their influence on the compound's physical and chemical stability. Crystallographic studies provide the most definitive data on the three-dimensional arrangement of atoms and molecules in a crystal lattice.

Single-Crystal X-ray Diffraction for Definitive Structure Determination

Single-crystal X-ray diffraction is a powerful analytical technique that yields precise information on the internal lattice of crystalline materials, including unit cell dimensions, bond lengths, and bond angles. carleton.edu It is the gold standard for elucidating the absolute molecular structure of a compound. scielo.br

While specific crystallographic data for this compound is not readily found in surveyed literature, the crystal structures of its parent compounds, Phenobarbital and Barbital, have been extensively studied and provide an excellent model for its expected structural characteristics. The structures of Phenobarbital polymorphs, for instance, have been determined from both powder and single-crystal X-ray diffraction data. researchgate.netresearchgate.netnih.gov These analyses confirm the molecular connectivity and provide detailed insight into intermolecular interactions, such as hydrogen bonding. researchgate.netresearchgate.net

The table below presents representative crystallographic data for highly relevant structural analogs, which serves as a predictive framework for 1-phenyl-5,5-diethylbarbituric acid, the conjugate acid of the title compound.

Interactive Table 1: Crystallographic Data of Analogous Barbiturates

| Parameter | Phenobarbital (Form I) researchgate.netnih.gov | Phenobarbital (Form II) researchgate.netnih.gov | Phenobarbital (Form V) nih.gov |

|---|---|---|---|

| Crystal System | Monoclinic | Triclinic | Monoclinic |

| Space Group | P2₁/n | P1 | P2₁/n |

| a (Å) | 21.0373 | 12.3385 | 13.0642 |

| b (Å) | 6.3688 | 13.1118 | 17.519 |

| c (Å) | 25.1017 | 13.5684 | 13.9161 |

| α (°) | 90 | 69.851 | 90 |

| β (°) | 103.543 | 82.254 | 115.865 |

| γ (°) | 90 | 84.144 | 90 |

| Z | 12 | 6 | 8 |

| Z' | 3 | 3 | 2 |

Z = number of molecules per unit cell; Z' = number of molecules in the asymmetric unit.

Studies of Crystalline Forms and Polymorphism

Polymorphism is the capacity of a solid material to exist in multiple crystalline forms, each with a distinct arrangement and/or conformation of molecules in the crystal lattice. nih.gov This phenomenon is particularly prevalent in barbiturates and has been studied extensively for compounds like Phenobarbital, for which at least a dozen polymorphs have been identified. researchgate.netresearchgate.netnih.gov

The various polymorphic forms of Phenobarbital arise from differences in molecular conformation and hydrogen-bonding patterns. nih.gov The primary intermolecular interaction governing the crystal packing in many barbiturates is the formation of hydrogen-bonded dimers via the N-H donor and C=O acceptor groups of the barbiturate ring, typically forming an R²₂(8) graph set motif. nih.gov These dimers then arrange into different one-dimensional chains or two-dimensional networks, leading to the observed polymorphism. researchgate.net In the case of 1-phenyl-5,5-diethylbarbituric acid, the presence of only one N-H group (at position 3) would alter the specific hydrogen bonding networks compared to Phenobarbital or Barbital, though strong dimeric interactions would still be anticipated. The existence of different polymorphs for Barbital has also been confirmed through crystal optical studies and analysis of melting behavior. nih.gov

Tautomerism and Conformational Dynamics

The barbiturate ring system is not static; it exhibits dynamic behaviors including tautomerism and conformational flexibility, which are critical to its chemical properties.

Investigation of Amido-Imidol Tautomerism in Barbituric Acid Derivatives

Barbituric acid and its derivatives can theoretically exist in several tautomeric forms due to the mobility of protons. The most significant equilibrium is the amido-imidol (also known as lactam-lactim) tautomerism, where a proton can migrate from a nitrogen atom to a carbonyl oxygen, converting an amide group into an imidic acid (iminol). researchgate.netresearchgate.net

For the vast majority of barbituric acid derivatives, including the parent compound, the tri-keto (lactam) form is overwhelmingly the most stable and predominant species in both the solid state and in solution. nih.gov Theoretical studies confirm that the tri-keto tautomer is the most stable, although substitution at the C5 position can decrease the energy difference between tautomeric forms. nih.gov In this compound, the negative charge is delocalized across the O=C-N-C=O system, but its conjugate acid, 1-phenyl-5,5-diethylbarbituric acid, is expected to exist almost exclusively in the diketo-amide form under normal conditions.

Conformational Preferences and Stereochemical Insights

The stereochemistry and conformational flexibility of barbiturates are determined by the nature of the substituents on the ring. scielo.br In the case of this compound, the C5 carbon is substituted with two identical ethyl groups, meaning it is not a chiral center.

The six-membered barbiturate ring is not planar and typically adopts a puckered, half-chair conformation. The substituents at the C5 position can occupy pseudo-axial or pseudo-equatorial positions. The introduction of a phenyl group at the N1 position introduces another degree of conformational freedom: the rotation of the phenyl ring relative to the plane of the barbiturate ring. Molecular mechanics calculations and X-ray analysis of related N-phenyl compounds suggest that the phenyl ring will orient itself to minimize steric hindrance with adjacent groups. psu.edu In the crystal structures of Phenobarbital, various conformations are observed across its different polymorphs, demonstrating the molecule's conformational flexibility. nih.gov For 1-phenyl-5,5-diethylbarbituric acid, a key conformational feature would be the torsion angle between the phenyl ring and the heterocyclic ring, which would be influenced by interactions with the C5-diethyl groups.

Chromatographic Separation Techniques

Chromatography is a fundamental technique for separating complex mixtures into their individual components. In the context of barbiturate analysis, several chromatographic methods are routinely utilized.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone in the analysis of barbiturates. researchgate.netunodc.org This technique employs a liquid mobile phase to carry the sample through a column packed with a solid stationary phase. The differential partitioning of the analytes between the two phases results in their separation. For barbiturate analysis, reversed-phase HPLC is commonly used, often with C18 columns. nyc.gov

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over traditional HPLC, utilizing smaller particle sizes in the column packing (typically less than 2 μm). This results in higher resolution, increased sensitivity, and faster analysis times. UPLC methods, often coupled with mass spectrometry, are highly effective for the sensitive analysis of barbiturates in biological matrices like urine. ijsra.netwaters.com The use of UPLC can significantly reduce sample preparation time by eliminating the need for liquid-liquid extraction and derivatization steps that are often required for other methods like Gas Chromatography (GC). waters.com

| Parameter | HPLC | UPLC |

| Column Particle Size | 3-5 µm | < 2 µm |

| Pressure | Lower | Higher |

| Analysis Time | Longer | Shorter |

| Resolution | Good | Excellent |

| Sensitivity | Good | Higher |

Gas Chromatography (GC)

Gas Chromatography (GC) is another powerful technique for the separation and analysis of volatile and thermally stable compounds like barbiturates. researchgate.netgcms.cz In GC, the sample is vaporized and carried by an inert gas (the mobile phase) through a column containing a stationary phase. Separation is based on the differential partitioning of the analytes between the gas and stationary phases.

For barbiturate analysis, a derivatization step, such as methylation, is often employed to increase the volatility and improve the chromatographic properties of the compounds. nih.govnih.gov This "flash methylation" can occur in the hot injection port of the gas chromatograph. nih.gov GC can be coupled with various detectors, with mass spectrometry (GC-MS) being a common and highly specific combination for the confirmation and quantification of barbiturates in biological samples. nih.govnih.govwa.gov

| Feature | Description |

| Principle | Separation of volatile compounds in the gas phase. |

| Sample Requirement | Must be volatile and thermally stable. |

| Derivatization | Often required for barbiturates to increase volatility. |

| Common Detector | Mass Spectrometry (MS) for high specificity. |

| Application | Widely used in forensic and clinical toxicology. nih.govastm.org |

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a simple, cost-effective, and versatile chromatographic technique used for the qualitative analysis of barbiturates. researchgate.netcutm.ac.inanalyticaltoxicology.com It involves spotting the sample onto a thin layer of adsorbent material, such as silica (B1680970) gel, on a flat carrier like a glass plate. ijsra.net The plate is then placed in a developing chamber with a suitable solvent system (the mobile phase). As the solvent moves up the plate by capillary action, it carries the sample components at different rates, leading to their separation.

The separated spots can be visualized under UV light or by spraying with a locating reagent, such as mercuric chloride diphenyl carbazone. researchgate.net While primarily a qualitative technique, TLC can provide semi-quantitative estimations by comparing the size and intensity of the spots with standards. cutm.ac.in The use of cyclodextrins in the mobile phase can enhance the separation of barbiturates. researchgate.net

Capillary Electrophoresis (CE)

Capillary Electrophoresis (CE) is a high-resolution separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility. This method is particularly useful for the analysis of charged molecules and can be applied to barbiturates, which are acidic compounds. ijsra.net CE offers advantages such as high efficiency, short analysis times, and the requirement of only small sample volumes. ijsra.netnih.gov

A significant application of CE in barbiturate analysis is the separation of enantiomers (chiral separation). acs.org By adding a chiral selector, such as a cyclodextrin, to the running buffer, the R- and S-enantiomers of chiral barbiturates can be resolved. acs.org This is important as the different enantiomers may exhibit different pharmacological activities.

Advanced Detection and Quantification Systems

The coupling of chromatographic separation techniques with highly sensitive and specific detection systems is crucial for the accurate analysis of barbiturates, especially at low concentrations in complex biological matrices.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and Electrospray Ionization (ESI-MS/MS)

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) has become a gold standard for the determination of barbiturates in various samples due to its high sensitivity and specificity. nih.govmdpi.comsciex.com This technique combines the powerful separation capabilities of liquid chromatography (either HPLC or UPLC) with the precise mass analysis of a tandem mass spectrometer.

Electrospray Ionization (ESI) is a soft ionization technique commonly used as the interface between the LC and the MS. wikipedia.org ESI allows for the gentle transfer of ions from the liquid phase to the gas phase with minimal fragmentation, which is particularly advantageous for the analysis of macromolecules. wikipedia.org In the context of barbiturate analysis, ESI is typically operated in the negative ion mode, as barbiturates are acidic and readily form negative ions. sciex.comresearchgate.net The use of tandem mass spectrometry (MS/MS) further enhances selectivity and reduces background noise by monitoring specific precursor-to-product ion transitions for each analyte. nih.gov This allows for the reliable quantification of barbiturates even in complex matrices like raw milk and human urine. nih.govspringernature.com

| Component | Function |

| Liquid Chromatography (LC) | Separates the components of the sample mixture. |

| Electrospray Ionization (ESI) | Gently ionizes the separated components. |

| Tandem Mass Spectrometry (MS/MS) | Provides highly specific detection and quantification. |

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a cornerstone technique for the analysis of barbiturates. It is widely utilized for nih.gov both clinical and forensic purposes due to its high sensitivity and specificity. The methodology typically nih.gov involves the extraction of barbiturates from biological matrices like serum, plasma, or urine.

In a common GC-MS proced nih.govure, the barbiturates are first extracted from the sample, often using a liquid-liquid extraction (LLE) with a solvent like methylene (B1212753) chloride in the presence of an acidic phosphate buffer. To enhance volatility and nih.govwa.gov improve chromatographic separation, the extracted barbiturates are often derivatized. A "flash methylation" process using an agent like trimethylanilinium hydroxide (B78521) (TMAH) in the hot injection port of the gas chromatograph is a frequently used derivatization technique.

The separation of the de nih.govrivatized compounds is achieved on a capillary column within the gas chromatograph. The mass spectrometer the nih.govn detects and identifies the compounds based on their mass spectra. Selective ion monitoring (SIM) is a technique often employed to enhance the sensitivity and selectivity of the analysis by focusing on specific fragment ions characteristic of the target barbiturates. This allows for both the nih.govidentification and quantification of the analytes. The use of an internal st nih.govandard, such as barbital or hexobarbital, is crucial for accurate quantification, as it compensates for variations in extraction efficiency and instrument response.

| Parameter | Typical Va nih.govnih.govlue/Condition |

| Sample Volume | 0.5 mL of whole blood, serum, plasma, or urine |

| Extraction | Liqu wa.govid-Liquid Extraction (LLE) |

| Derivatization | wa.gov"Flash methylation" with trimethylanilinium hydroxide (TMAH) |

| Detection | Mass nih.govSpectrometry (MS) with Selective Ion Monitoring (SIM) |

| Internal Standard nih.gov | Barbital or Hexobarbital |

Ultraviolenih.govnih.govt (UV) Spectroscopy in Quantitative Analysis

Ultraviolet (UV) spectroscopy offers a simpler and more accessible method for the quantitative analysis of barbiturates compared to chromatographic techniques. This method is based on the principle that barbiturates absorb UV light at specific wavelengths.

A common approach involves dissolving the phenobarbital-containing sample in a buffer solution and measuring its absorbance at a specific wavelength. For instance, a borate bu researchgate.netffer at pH 9.5 can be used, with the absorbance measured to determine the concentration of phenobarbital. Another method utilizes t researchgate.nethe maximum absorption wavelength of 240±2 nm for phenobarbital in a suitable solvent.

The development of spect google.comrophotometric methods can also involve the formation of colored complexes. For example, a method has been described where phenobarbital is coupled with 2,6-Dichloroindophenol sodium salt hydrate, which then reacts with gold nanoparticles in an alkaline medium to form a blue-green colored chelate complex with a maximum absorption at 600 nm. The intensity of the colo samipubco.comr, measured by the spectrophotometer, is proportional to the concentration of phenobarbital.

It is important to note samipubco.comthat the absorption characteristics of phenobarbital can be affected by the pH of the solution. For instance, changes in absorption have been reported when phenobarbital is allowed to stand in a 2 percent sodium hydroxide solution. Therefore, careful contro researchgate.netl of pH is essential for accurate and reproducible results.

| Method | Principle | W researchgate.netavelength |

| Direct UV Spectrophotometry | Measurement of UV absorbance in a buffered solution. | 240±2 nm |

| Colorimet researchgate.netric Method | google.com Formation of a colored complex with gold nanoparticles. | 600 nm |

Isamipubco.comon-Selectsamipubco.comive Electrodes for Potentiometric Determination

Potentiometric determination using ion-selective electrodes (ISEs) represents a rapid and cost-effective analytical approach for quantifying barbiturates. These sensors operate by nih.govmeasuring the potential difference between the ISE and a reference electrode, which is related to the concentration of the target ion in the sample.

The core component of a nih.govphenobarbital-selective electrode is a membrane that selectively interacts with the phenobarbital anion. This membrane is often a researchgate.netpolymeric matrix, such as polyvinyl chloride (PVC), containing an ion-pair complex of phenobarbital with a suitable counter-ion. The choice of the ion-pai ring agent is crucial for the selectivity and sensitivity of the electrode.

Recent advancements have mdpi.com led to the development of paper-based analytical devices incorporating solid-state ISEs for phenobarbital detection. These devices utilize car nih.govbon nanotube ink to create a conductive substrate and an ion-to-electron transducer. The sensing membrane, con nih.govtaining a specific ionophore, is then drop-cast onto this substrate. These paper-based sensors nih.gov have demonstrated a Nernstian response to phenobarbital anions over a linear range, with low detection limits and fast response times.

The pH of the sample sol nih.govution is a critical parameter in the potentiometric determination of phenobarbital, as the electrode responds to the anionic form of the drug. Therefore, measurements a nih.govre typically carried out in a buffered solution at a pH where the anionic form predominates, for example, a phosphate buffer at pH 8.5.

| Electrode Type | Princ nih.goviple | Key Features |

| Coated-Wire Electrode | Potentiometric sensing of the phenobarbital anion. | Rapid and reliable for researchgate.nettablet assays. |

| Paper-Based Solid-Sta researchgate.nette ISE | Potentiometric transduction on a paper substrate. | Simple, affordable, por nih.govtable, and disposable. |

Sample Preparnih.govation and Enrichment Strategies

Effective sample preparation is a critical prerequisite for the accurate analysis of barbiturates, especially when dealing with complex biological matrices. The primary goals of sample preparation are to isolate the analytes of interest from interfering substances, concentrate them to a level suitable for detection, and present them in a solvent compatible with the analytical instrument.

Solid-Phase Extraction (SPE)

Solid-phase extraction (SPE) is a widely used technique for the cleanup and concentration of barbiturates from various samples, including biological fluids and pharmaceutical preparations. The principle of SPE invo nih.govlves partitioning the analyte between a solid sorbent and a liquid mobile phase.

In a typical SPE procedure for barbiturates, the sample is loaded onto a cartridge containing a specific sorbent material, such as a C18 bonded silica gel. The barbiturates are reta nih.govspkx.net.cnined on the sorbent while interfering components are washed away with a suitable solvent. The retained barbiturates are then eluted from the cartridge with a different solvent. For instance, a method for determining phenobarbital residues in fishery products involved extraction with ethyl acetate, defatting with n-hexane, and cleanup on a C18 SPE cartridge.

The choice of sorbent an spkx.net.cnd elution solvents is crucial for achieving high recovery and selectivity. SPE has been shown to pro nih.govvide high extraction efficiencies, often exceeding 90%, for barbiturates from urine samples. The combination of SPE wi nih.govth analytical techniques like high-performance liquid chromatography (HPLC) or GC-MS provides a robust and sensitive method for barbiturate analysis.

| Sorbent | Sample Matri nih.govspkx.net.cnx | Application |

| C18 Bonded Silica Gel | Fishery Products | Determination of phenobarbital residues. |

| Bonded Silica Gel | H spkx.net.cnuman Urine | Isolation and identification of barbiturates. |

| Polymeric Material | nih.govModel Solutions | Separation and preconcentration of trace phenobarbital. |

Liquid-Liqresearchgate.netuid Extraction (LLE)

Liquid-liquid extraction (LLE) is a classical and widely employed method for the extraction of barbiturates from aqueous samples, particularly biological fluids. This technique relies on nih.govthe differential solubility of the analyte in two immiscible liquid phases, typically an aqueous phase and an organic solvent.

For the extraction of acidic drugs like phenobarbital, the pH of the aqueous sample is adjusted to a value where the drug is in its non-ionized form, making it more soluble in the organic solvent. The extraction is then performed by shaking the sample with an appropriate organic solvent, such as chloroform, ether, or a mixture of ethyl acetate and hexanes.

After extraction, the or wa.govswgdrug.orgganic layer containing the barbiturates is separated, and the solvent is evaporated. The residue is then recon wa.govstituted in a suitable solvent for analysis by techniques like GC-MS or HPLC. The efficiency of LLE can nih.govscielo.br be influenced by factors such as the choice of organic solvent, the pH of the aqueous phase, and the ratio of the volumes of the two phases. While effective, LLE can nih.govbe time-consuming and may require significant volumes of organic solvents.

| Organic Solvent | Samp ijsra.netle Matrix | Analytical Technique |

| Methylene Chloride | Serum, Plasma, Urine | GC-MS |

| Chloroform or Ether | nih.gov Tablets, Capsules, Bulk Powder | General Separation |

| Tert-butyl methyl eth swgdrug.orger | Human Plasma | HPLC |

Liquid-Phascielo.brse Microextraction (LPME) Techniques

Liquid-phase microextraction (LPME) has emerged as a miniaturized and environmentally friendly alternative to conventional LLE for the extraction and preconcentration of barbiturates. LPME techniques utilize v nih.govery small volumes of organic solvent, reducing solvent consumption and waste generation.

One common LPME configur ijsra.netation is hollow-fiber LPME, where the organic solvent is immobilized in the pores of a porous hollow fiber. The analytes are extracted from the aqueous sample (donor phase) through the organic solvent into an acceptor phase inside the hollow fiber. In electromembrane extraction (EME), a form of LPME, an electrical potential is applied across the liquid membrane to facilitate the migration of charged analytes from the donor phase to the acceptor phase. For phenobarbital, which scielo.bris an acidic drug, the donor phase is typically adjusted to a basic pH to deprotonate the analyte, and the acceptor phase is made acidic to protonate and trap it.

Another LPME approach is researchgate.net flat membrane-based LPME (FM-LPME), which has been successfully used for the determination of barbiturates in biological specimens like whole blood, urine, and liver. The efficiency of LPME is nih.gov influenced by several factors, including the type of organic solvent, the pH of the donor and acceptor phases, extraction time, and the addition of salt to the sample. LPME techniques, when cou nih.govpled with sensitive analytical instruments like LC-MS, can achieve very low limits of detection for barbiturates.

| LPME Technique | Princ nih.goviple | Application |

| Electromembrane Extraction (EME) | Electrically-assisted extraction across a supported liquid membrane. | Determination of phenob scielo.brarbital in biological samples. |

| Flat Membrane-Based L researchgate.netPME (FM-LPME) | Microextraction using a flat membrane support. | Determination of barbit nih.govurates in whole blood, urine, and liver. |

Molecular Mechanism and Interaction Studies

Molecular Interactions with Biological Targets

The principal effects of barbiturates are rooted in their ability to directly bind to and modulate the function of key receptors in the brain. This modulation alters neuronal excitability, forming the basis of their central nervous system depressant properties.

The primary molecular target for Sodium 5,5-diethyl-1-phenylbarbiturate is the γ-aminobutyric acid type A (GABAA) receptor. patsnap.comnews-medical.net Unlike the main neurotransmitter GABA, which binds at the interface of the α and β subunits, and benzodiazepines, which bind at the α and γ subunit interface, barbiturates interact with a distinct binding site on the GABAA receptor complex. patsnap.commedscape.com Research indicates that this binding site is located within the transmembrane domain of the receptor, specifically on the β subunit. medscape.com This allosteric modulation enhances the receptor's affinity for GABA and stabilizes it in an open conformation. patsnap.com

Barbiturates are capable of two distinct actions at the GABAA receptor depending on their concentration. At lower concentrations, they potentiate the effect of GABA, while at higher concentrations, they can act as direct agonists, opening the receptor channel even in the absence of GABA. medscape.com

Table 5.1: Interaction Sites on the GABAA Receptor

| Ligand | Primary Binding Site |

| GABA | Interface of β and α subunits |

| Benzodiazepines | Interface of α and γ subunits |

| Barbiturates | Transmembrane domain, β subunit medscape.com |

The binding of barbiturates to the GABAA receptor directly impacts the associated chloride (Cl⁻) ion channel. news-medical.net While benzodiazepines increase the frequency of the channel opening in response to GABA, barbiturates increase the duration of time the chloride ion channel remains open. medscape.com This prolonged opening leads to a greater influx of negatively charged chloride ions into the neuron. patsnap.comnews-medical.net The resulting hyperpolarization of the neuronal membrane potential moves it further from the threshold required to fire an action potential, thus exerting a powerful inhibitory effect on the neuron. patsnap.com At high concentrations, phenobarbital (B1680315) has been shown to directly increase chloride ion conductance. drugbank.com

In addition to enhancing inhibitory neurotransmission, barbiturates also suppress excitatory signaling. Research on phenobarbital demonstrates that it acts as an antagonist at certain excitatory ionotropic glutamate (B1630785) receptors. patsnap.comnih.gov Specifically, it has been shown to reduce currents mediated by α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate receptors. nih.govresearchgate.net This action is achieved by directly inhibiting the receptor channels, thereby reducing the excitatory postsynaptic currents they generate. nih.gov

Table 5.2: Barbiturate (B1230296) Interaction with Ionotropic Glutamate Receptors

| Receptor Subtype | Effect of Phenobarbital | Research Finding |

| AMPA | Antagonist / Inhibition | Reduced amplitude and frequency of AMPA-mediated miniature excitatory postsynaptic currents. nih.gov |

| Kainate | Antagonist / Inhibition | Effectively antagonizes kainate-activated AMPA receptors and glutamate-induced currents. researchgate.netnih.gov |

| NMDA | No significant effect | Did not alter NMDA receptor-mediated currents in whole-cell patch-clamp recordings. nih.gov |

Effects on Neurotransmitter Systems at a Molecular Level

The influence of this compound extends beyond direct receptor modulation to affect the release and turnover of key neurotransmitters.

Barbiturates can reduce the release of neurotransmitters from presynaptic terminals. drugbank.com This effect is linked to the inhibition of voltage-dependent calcium channels. patsnap.com By reducing presynaptic calcium entry, which is a critical step for the fusion of synaptic vesicles with the presynaptic membrane, barbiturates decrease the amount of neurotransmitter released into the synapse upon arrival of an action potential. news-medical.netdrugbank.com

Studies using mouse spinal cord neurons have demonstrated that pharmacologically active barbiturates like phenobarbital cause a dose-dependent reduction in the duration of calcium-dependent action potentials. drugbank.com This action correlates with a reduction in neurotransmitter release. drugbank.com

Table 5.3: Effect of Phenobarbital on Calcium-Dependent Action Potentials

| Barbiturate | Concentration Range for Effect | Concentration for 50% Reduction |

| Phenobarbital | 100 to 5000 µM | 900 µM drugbank.com |

| Pentobarbital (B6593769) | 25 to 600 µM | 170 µM drugbank.com |

Research has shown that barbiturates can influence catecholaminergic systems. Studies indicate that acute administration of barbiturates leads to a decrease in the turnover of both dopamine (B1211576) (DA) and norepinephrine (B1679862) in the central nervous system. nih.gov There is also evidence suggesting that barbiturates can inhibit the reuptake of dopamine at the presynaptic terminal. nih.gov This action would be consistent with findings that these drugs decrease striatal dopamine turnover and the concentration of dopamine in synaptosomes. nih.gov By blocking DA reuptake, barbiturates appear to indirectly decrease the arousal of postsynaptic dopamine receptors. nih.gov

Membrane Biophysics and Interfacial Chemistry

The interaction of barbiturates with cellular membranes is a critical aspect of their mechanism of action, governing their ability to cross the blood-brain barrier and exert effects on the central nervous system. nih.gov This interaction is dictated by the compound's physicochemical properties and its influence on the lipid bilayer.

Interactions with Membrane Lipids and Fluidity

The structure of this compound, featuring two ethyl groups at the C-5 position and a phenyl group at the N-1 position, confers significant lipophilicity. This characteristic is crucial for its interaction with the lipid components of neuronal membranes. Research on related barbiturates, such as phenobarbital, demonstrates direct interactions with phospholipids (B1166683), the primary building blocks of cell membranes. nih.govnih.gov

Studies using fluorescence probes have shown that barbiturates can decrease the phase transition temperature of phospholipids like dipalmitoyl phosphatidylcholine. nih.gov This effect, which is more pronounced when the barbiturate is in its uncharged form, indicates that the compound can increase membrane fluidity by disordering the tightly packed lipid acyl chains. nih.gov This fluidizing effect is hypothesized to alter the function of integral membrane proteins, such as ion channels. nih.gov Specifically, it has been suggested that barbiturates may trigger a change in the annular lipid surrounding sodium channels from a rigid gel state to a more fluid liquid-crystalline state, thereby modulating channel function. nih.gov

Correlation of Molecular Structure with Membrane Permeability Changes

The ability of a barbiturate to permeate cell membranes is intrinsically linked to its molecular structure. Structure-activity relationship (SAR) studies for the barbiturate class provide a clear framework for understanding how specific structural motifs influence membrane permeability, primarily through their impact on lipophilicity. nih.govscience.gov

The key structural features of this compound are the substituents at the C-5 and N-1 positions of the barbituric acid core.

Substitution at C-5: The presence of two alkyl groups at the C-5 position is essential for central nervous system activity. science.gov The total number of carbon atoms in these side chains influences lipid solubility; for optimal activity, this number is typically between six and ten. nih.gov The diethyl groups of the subject compound contribute four carbons, placing it within the active range. Generally, as the total number of carbons at C-5 increases, lipid solubility increases, which facilitates more rapid membrane permeation but often leads to a shorter duration of action. nih.gov

Substitution at N-1: The substitution of a phenyl group at the N-1 position further modifies the compound's properties. N-alkylation or N-arylation generally increases lipid solubility. For example, methylation of one of the imide hydrogens is known to increase the rate of onset of action, a phenomenon linked to enhanced ability to cross the blood-brain barrier. science.gov The presence of the N-phenyl group in this compound would similarly be expected to enhance its lipophilicity and, consequently, its membrane permeability compared to its N-unsubstituted counterpart, 5,5-diethylbarbituric acid (barbital).

A comprehensive review of barbiturates also found a strong correlation between the compound's pKa value and its biological half-life, suggesting that the degree of ionization at physiological pH is a critical determinant of its ability to permeate membranes and be retained in tissues, sometimes even more so than its octanol:water partition coefficient (logP). nih.gov

Enzymatic Modulation and Biochemical Pathways

Beyond direct membrane effects, this compound can influence cellular function by modulating the activity of key enzyme systems.

Effects on Monoamine Oxidase-B (MAO-B) Activity

Monoamine oxidase-B is a critical enzyme in the metabolism of neurotransmitters. While many compounds are designed to inhibit MAO-B, some barbiturate structures have been shown to have the opposite effect. A study investigating the effects of various pyrimidine (B1678525) compounds on rat brain MAO-B revealed that 5,5-diethylbarbituric acid (DEBA), which forms the core of the subject compound, functions as an activator of the enzyme. nih.gov This activation was found to be dependent on the structure, concentration, and time of exposure. nih.gov In contrast, other barbituric acid derivatives, such as violuric acid, were found to be inhibitors of MAO-B. nih.gov This suggests that the specific substitutions on the barbiturate ring are crucial in determining the nature of the interaction with MAO-B. The activating effect of the 5,5-diethyl barbituric acid moiety indicates that this compound may also act as a positive modulator of MAO-B activity.

Table 1: Effect of 5,5-Diethyl Barbituric Acid (DEBA) on MAO-B Activity

| Compound | Observed Effect on MAO-B | Source |

|---|---|---|

| 5,5-Diethyl Barbituric Acid (DEBA) | Activation | nih.gov |

| Violuric Acid | Inhibition | nih.gov |

| Barbituric Acid (BA) | Activation | nih.gov |

Induction of Cytochrome P450 System Isozymes (e.g., CYP2B6, CYP2C19)

Barbiturates are well-known inducers of the cytochrome P450 (CYP) microsomal enzyme system, which is responsible for the metabolism of a vast array of compounds. Phenobarbital (5-ethyl-5-phenylbarbituric acid) is a classic inducer of several CYP isozymes, most notably CYP2B6 and CYP2C19. drugbank.comneupsykey.com This induction occurs via activation of nuclear receptors, leading to increased transcription of the respective CYP genes.

Research comparing the inducing effects of different barbiturates provides insight into the likely properties of this compound. A study in rats investigated the pharmacodynamics of CYP2B induction by various barbiturates and hydantoins. It was found that 5,5-diethylbarbituric acid (barbital) was a potent inducer of CYP2B. The serum concentration associated with half-maximal induction (EC50) for barbital (B3395916) was determined to be in the range of 16 to 20 µM. The maximal induction response elicited by barbital was comparable to that of phenobarbital itself.

Given that this compound combines the 5,5-diethyl substitution of barbital with an N-phenyl group (structurally related to the C-phenyl group of phenobarbital), it is highly probable that it also acts as a potent inducer of the CYP2B and CYP2C families of enzymes.

Table 2: Potency of CYP2B Induction by Diethyl-Substituted Barbiturate

| Compound | EC50 for CYP2B Induction (µM) | Maximal Response (% of Phenobarbital) | Source |

|---|---|---|---|

| 5,5-Diethylbarbituric Acid (Barbital) | 16 - 20 | 94 - 122% |

Supramolecular Chemistry and Artificial Receptor Design

The barbiturate scaffold is a well-established building block in the field of supramolecular chemistry due to its defined pattern of hydrogen bond donors and acceptors. The imide groups of the barbiturate ring can engage in self-complementary hydrogen bonding to form highly organized, non-covalent structures.

The two primary motifs are:

Rosettes: Cyclic hexamers formed through a circular array of hydrogen bonds. These rosettes can then stack via π-π interactions to form columnar supramolecular polymers. nih.gov

Tapes: Infinite, ribbon-like or tape-like structures formed through a linear sequence of hydrogen bonds. nih.govnih.gov

The introduction of bulky or twisted substituents on the barbiturate core can be used to control which motif is formed. For instance, attaching twisted π-conjugated systems can sterically hinder the formation of rosettes, thereby favoring the "tape pathway" for supramolecular polymerization. nih.govnih.gov This controlled self-assembly is a key strategy in the design of novel soft materials with specific photophysical or electronic properties. nih.gov

The predictable hydrogen-bonding capability of barbiturates has also been exploited in the design of artificial receptors for molecular recognition. Research has demonstrated the successful synthesis of a water-soluble, self-associating amphiphilic copolymer that incorporates a specific barbiturate receptor unit. nih.gov This "receptor-polymer" was designed to create a microenvironment that facilitates the binding of phenobarbital in an aqueous solution, mimicking biological recognition processes. nih.gov The binding was confirmed using difference UV spectroscopy, which showed characteristic spectral shifts consistent with the association between the polymer's receptor sites and the phenobarbital guest molecule. nih.gov Such systems are foundational in developing new sensors and molecular transport systems.

Synthesis and Binding Studies of Artificial Barbiturate Receptors

The unique structural and hydrogen-bonding capabilities of the barbiturate moiety, derived from this compound, have made it a target for the design and synthesis of artificial receptors. These synthetic hosts are engineered to selectively bind with barbiturates, mimicking biological recognition processes. Key areas of investigation include molecularly imprinted polymers and synthetic macrocyclic receptors.

Molecularly Imprinted Polymers (MIPs)

Molecular imprinting is a technique used to create synthetic polymers with high selectivity for a specific target molecule. globethesis.com In the case of barbital (the active form of this compound in solution), MIPs are synthesized by polymerizing functional monomers and a cross-linker in the presence of barbital, which acts as a template. acs.orgnih.gov After polymerization, the template is removed, leaving behind cavities that are complementary in shape, size, and chemical functionality to the barbital molecule.

Theoretical and experimental studies have been conducted to optimize the synthesis of barbital-imprinted polymers (BAR-MIPs). globethesis.com Density functional theory calculations have been employed to determine the most effective functional monomers and their optimal molar ratio to the template. globethesis.com For instance, methacrylic acid (MAA) has been identified as a highly suitable functional monomer for barbital recognition. acs.orgnih.gov The stability and recognition capability of BAR-MIPs are primarily determined by the strength of hydrogen bonds formed between the template molecule and the functional monomer. globethesis.com

A study demonstrated the synthesis of a barbital-imprinted polymer using methacrylic acid as the functional monomer and ethylene (B1197577) glycol dimethacrylic acid as the cross-linking agent. acs.org Another approach utilized 2,6-bis-acrylamidopyridine as the functional monomer and divinylbenzene-80 as the cross-linking agent in a process called precipitation polymerization. nih.gov The resulting MIPs exhibited high selectivity for barbital and were used for the selective extraction of barbiturates from samples. nih.gov

The binding properties of these MIPs are significant. For example, BAR-MIPs synthesized with a 1:6 molar ratio of barbital to MAA showed the highest adsorption capacity. globethesis.com The imprinting factor, which is a measure of the selectivity of the MIP, has been reported to be significant for barbital and its analogues. globethesis.com The saturated adsorption capacity of one type of BAR-MIP for barbital was found to be 9.2 mg/g. globethesis.com

Interactive Data Table: Synthesis Parameters of Barbital-MIPs

| Template | Functional Monomer | Cross-linker | Polymerization Method | Key Finding | Reference |

| Barbital | Methacrylic Acid (MAA) | Ethylene Glycol Dimethacrylic Acid | Not Specified | MAA is a suitable monomer for barbital recognition. | acs.orgnih.gov |

| Barbital | 2,6-bis-acrylamidopyridine | DVB-80 | Precipitation Polymerization | MIP showed high selectivity for barbital. | nih.gov |

| Barbital | Methacrylic Acid (MAA) | Not Specified | Not Specified | Optimal barbital to MAA ratio is 1:6. | globethesis.com |

| Cyclobarbital | 4-vinylpyridine (4-Vpy) | Not Specified | Multistep Swelling Polymerization | MIP used for extraction of barbiturates. | nih.gov |

Synthetic Macrocyclic Receptors

Beyond MIPs, synthetic macrocyclic receptors have been designed to bind barbiturates through multiple hydrogen bonds, mimicking the lock-and-key principle of enzyme-substrate interactions. acs.orgbham.ac.uk These receptors often feature a pre-organized cavity that complements the size and hydrogen-bonding pattern of the barbiturate guest.

One notable example involves a macrocycle composed of two 2,6-diaminopyridine (B39239) units. rsc.org This receptor was found to bind barbital with a high association constant, indicating strong binding affinity. rsc.org High-resolution single-crystal X-ray diffraction studies have provided detailed insights into the binding interactions between a synthetic macrocyclic receptor and barbital. acs.orgnih.govacs.orgresearchgate.net These studies revealed that the presence of barbital within the macrocycle's cavity leads to a conformational rearrangement of the host to maximize stabilizing hydrogen bonds. acs.orgnih.govacs.orgresearchgate.net The primary stabilizing forces were identified as hydrogen bonds with strengths ranging from 4 to 70 kJ mol⁻¹. acs.orgnih.govacs.orgresearchgate.net

Further analysis of the electron density distribution showed a significant redistribution of charge upon the formation of the host-guest complex, confirming the electronic interplay between the receptor and the bound barbital. acs.orgnih.govacs.orgresearchgate.net The binding stoichiometry is typically 1:1, as confirmed by titration studies. rsc.org However, variations in macrocycle design can lead to different binding modes. rsc.org

Interactive Data Table: Binding Characteristics of Artificial Receptors for Barbital

| Receptor Type | Key Structural Feature | Binding Interaction | Association Constant (Ka) | Key Finding | Reference |

| Synthetic Macrocycle | Two 2,6-diaminopyridine units | Multiple hydrogen bonds | 2.5 × 10⁵ M⁻¹ in CH₂Cl₂ | High binding affinity for barbital. | rsc.org |